3-[1-(Methylamino)ethyl]-3-azetidinol
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Overview
Description
3-[1-(methylamino)ethyl]azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(methylamino)ethyl]azetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Deprotection and Functionalization: The final step involves deprotection and further functionalization to obtain 3-[1-(methylamino)ethyl]azetidin-3-ol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(methylamino)ethyl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of functionalized azetidine derivatives.
Scientific Research Applications
3-[1-(methylamino)ethyl]azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: Its reactivity and ring strain make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(methylamino)ethyl]azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-[1-(methylamino)ethyl]azetidin-3-ol is unique due to its specific functional groups and the presence of the azetidine ring.
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-[1-(methylamino)ethyl]azetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)3-8-4-6/h5,7-9H,3-4H2,1-2H3 |
InChI Key |
YQLROYRKVVXDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CNC1)O)NC |
Origin of Product |
United States |
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